![molecular formula C8H7ClN2O B2551822 [(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 936074-77-0](/img/structure/B2551822.png)

[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

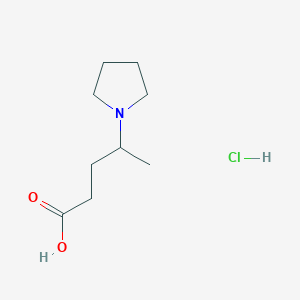

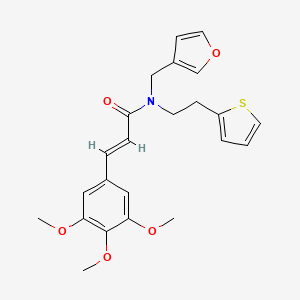

“[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine” is a compound that has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . It is also known as (5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. For compound 1 there are twelve possible conformers and tautomers .Scientific Research Applications

- Activity : Compounds P4A and P4B exhibit good antibacterial and antifungal activity, comparable to half the potency of Ampicillin and Cephalexin. P2B shows strong antifungal activity, equivalent to half of Miconazole against Candida albicans. Other derivatives also demonstrate promising activity .

Dual Orexin Receptor Antagonist

Interestingly, [(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine derivatives have been investigated as dual orexin receptor antagonists. These compounds inhibit excitatory neuropeptides orexins A and B, potentially aiding in insomnia treatment .

Cytotoxic Effects in Cancer Cells

Compound 5d (a derivative) exhibits cytotoxic effects against lung, breast, colon, and cervical cancer cells. It inhibits cancer cell growth with varying IC50 values, highlighting its potential in cancer research .

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and potential for functionalization .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

One of the benzoxazole derivatives, mk-4305, has been reported to have good oral pharmacokinetics .

Result of Action

Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger .

Action Environment

The synthesis of benzoxazole derivatives has been reported to be carried out under different reaction conditions and catalysts .

properties

IUPAC Name |

(5-chloro-1,3-benzoxazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUWJMBBBWTDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)

![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)